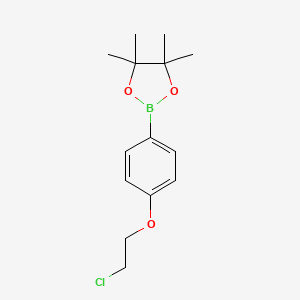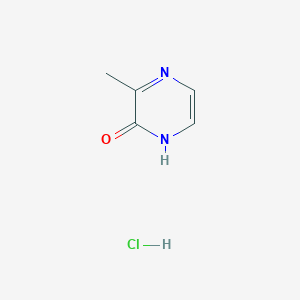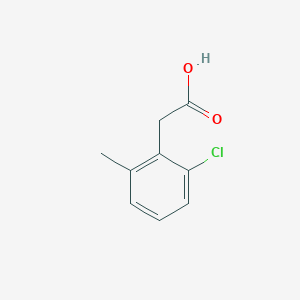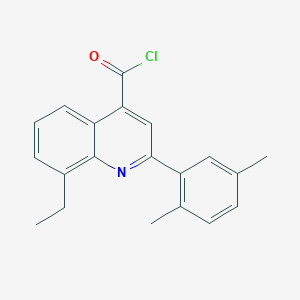
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride
Descripción general
Descripción
Chemical compounds are typically described by their molecular formula, structure, and physical properties. The description may also include its uses, sources, and role in biological systems if applicable .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as reaction conditions, reagents, and catalysts can affect the course of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Cyclopalladated Compounds Reactivity :
- The study by Pereira et al. (1989) explored the reactivity of cyclopalladated compounds, including the reaction of α-trimethylsilyl-8-methylquinoline with palladium acetate and subsequent reactions. This research provides insight into the chemical behavior of related quinoline compounds in organometallic contexts (Pereira, Pfeffer, & Rotteveel, 1989).
Stereochemistry in Cyclometalation :
- Holcomb et al. (1996) investigated the stereochemistry of cyclometalation of 8-ethylquinoline by Pd(II) salts. This study is significant for understanding the chiral properties and stereochemical outcomes in reactions involving quinoline derivatives (Holcomb, Nakanishi, & Flood, 1996).
Synthesis of Tetrahydroisoquinolines and Isoquinolinones :
- Campbell et al. (1996) described the synthesis of tetrahydroisoquinolines and isoquinolinones using 2-(2-lithiophenyl)ethyl chloride, highlighting methods for creating complex heterocyclic structures that are important in medicinal chemistry (Campbell, Greenwood, Hendi, Hendi, Nguyen, & Wolfe, 1996).
Cobalt Catalysts with gem-Dimethyl-Substituted bis(imino)dihydroquinolines :
- Zhang et al. (2019) conducted a study on cobalt catalysts supported by gem-dimethyl-substituted bis(imino)dihydroquinolines. These catalysts exhibited high activities for ethylene polymerization, indicating potential applications in polymer chemistry (Zhang, Huang, Solan, Zhang, Hu, Hao, & Sun, 2019).
Conformational Analyses of Derivatives :
- Nitek et al. (2020) reported the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. This research contributes to the understanding of molecular conformations in different environments, which is crucial for drug design and material sciences (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Photophysical Studies of Platinum(II) Complexes :
- Díez et al. (2010) explored the structural and luminescence properties of mixed chloro-isocyanide cyclometalated platinum(II) complexes. Such studies are fundamental for developing materials with specific photophysical properties, useful in areas like optoelectronics and sensing (Díez, Forniés, Larraz, Lalinde, López, Martín, Moreno, & Sicilia, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-5-7-15-17(20(21)23)11-18(22-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGROJQZEGJRERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)


![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)


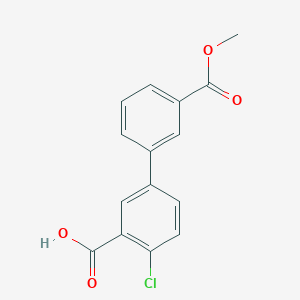


![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
